molecular formula C11H24O2 B14349494 1,9-Dimethoxynonane CAS No. 91337-21-2

1,9-Dimethoxynonane

Cat. No.: B14349494
CAS No.: 91337-21-2
M. Wt: 188.31 g/mol
InChI Key: GXGHXTUSAJHVBB-UHFFFAOYSA-N
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Description

1,9-Diazaphenothiazines are heterocyclic compounds featuring a phenothiazine core with nitrogen atoms at the 1 and 9 positions. Their bioactivity is linked to the activation of mitochondrial apoptosis via BAX upregulation, cytochrome c release, and caspase-9/3 activation . Key properties include moderate lipophilicity, adherence to drug-likeness rules (Lipinski, Ghose, Veber), and favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles .

Properties

CAS No.

91337-21-2

Molecular Formula

C11H24O2

Molecular Weight

188.31 g/mol

IUPAC Name

1,9-dimethoxynonane

InChI

InChI=1S/C11H24O2/c1-12-10-8-6-4-3-5-7-9-11-13-2/h3-11H2,1-2H3

InChI Key

GXGHXTUSAJHVBB-UHFFFAOYSA-N

Canonical SMILES

COCCCCCCCCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,9-Dimethoxynonane can be synthesized through the reaction of nonane-1,9-diol with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.

Chemical Reactions Analysis

Types of Reactions: 1,9-Dimethoxynonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into nonane-1,9-diol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Nonanoic acid or nonanal.

    Reduction: Nonane-1,9-diol.

    Substitution: Various substituted nonane derivatives depending on the substituent introduced.

Scientific Research Applications

1,9-Dimethoxynonane has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of metabolic pathways and enzyme reactions involving methoxy groups.

    Medicine: Investigated for its potential use in drug development and as a solvent for pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 1,9-Dimethoxynonane involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and behavior in different environments. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Lipophilicity and Substituent Effects

Experimental logP values for 1,9-diazaphenothiazines range from 1.476 to 2.247, with the lowest lipophilicity observed in the unsubstituted 10H-1,9-diazaphenothiazine and the highest in cyclopropylaminoalkyl-substituted derivatives . Compared to isomers (1,6-, 1,8-, 2,7-, and 3,6-diazaphenothiazines), 1,9-diazaphenothiazines exhibit intermediate lipophilicity (Table 1) .

Table 1: Lipophilicity (logP) of Diazaphenothiazine Isomers

Isomer logP Range Key Substituents
1,9-Diazaphenothiazine 1.476–2.247 H, allyl, propargyl, DMAP*
1,6-Diazaphenothiazine 1.92–2.35 H, allyl, DMAP
3,6-Diazaphenothiazine 1.68–1.95 H, allyl
2,7-Diazaphenothiazine 2.10–2.50 H, propargyl

*DMAP = dimethylaminopropyl

Substituents significantly influence lipophilicity:

  • Alkyl/aryl groups (e.g., benzyl in derivative 5) increase logP (up to 4.75) .
  • Polar groups (e.g., hydrogen at position 10) reduce logP (as low as 1.51) .

ADME Properties

1,9-Diazaphenothiazines generally meet criteria for oral bioavailability:

  • Molecular weight : 300–500 Da.
  • Hydrogen bond donors/acceptors: ≤5/≤10.
  • Topological polar surface area (TPSA) : <140 Ų .

Key ADME Metrics :

  • Blood-Brain Barrier (BBB) Permeability : 0.85–4.55 (higher than prothipendyl, a reference compound) .
  • Caco-2 Permeability : Variable, with high human intestinal absorption (HIA = 95–98%) .
  • MDCK Permeability : 3.73–80.31, dependent on substituents .
  • P-glycoprotein Substrate Potential: Mixed results; allyl-substituted derivatives are more likely substrates .

Anticancer Activity vs. Structural Analogues

1,9-Diazaphenothiazines show superior anticancer activity compared to isomers, attributed to their balanced lipophilicity and target engagement:

  • BAX/BCL-2 Modulation : Upregulates pro-apoptotic BAX while downregulating anti-apoptotic BCL-2 in SNB-19 cells .
  • Target Diversity : Predicted to interact with kinase, protease, and cytochrome P450 families .

In contrast, 1,6-diazaphenothiazines exhibit lower cytotoxicity despite higher logP, suggesting lipophilicity alone is insufficient to predict efficacy .

Research Findings and Data Tables

Experimental vs. Calculated Lipophilicity

Discrepancies between experimental (RP-TLC) and computational (VCCLab/SwissADME) logP values highlight the need for empirical validation (Fig. 4 in ). For example:

  • Derivative 1 (10H-1,9-diazaphenothiazine): logPexp = 1.476 vs. logPcalc = 1.51.
  • Derivative 11 (cyclopropylaminoalkyl-substituted): logPexp = 2.247 vs. logPcalc = 3.02 .

Table 2: Selected ADME Parameters

Parameter 1,9-Diazaphenothiazines Prothipendyl (Reference)
BBB Permeability 0.85–4.55 0.12
Caco-2 Permeability (nm/s) 12.5–45.3 32.1
HIA (%) 95–98 89
P-gp Substrate Partial Yes

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